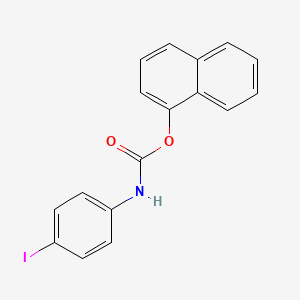
Naphthalen-1-yl (4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE is a chemical compound belonging to the carbamate family It is characterized by the presence of a naphthyl group and an iodophenyl group linked through a carbamate moiety
Preparation Methods
The synthesis of 1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE typically involves the reaction of 1-naphthol with 4-iodophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
1-Naphthol+4-Iodophenyl isocyanate→1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The naphthyl group can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to the formation of dihydronaphthalene derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 1-naphthol and 4-iodophenylamine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE involves its interaction with molecular targets such as enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-NAPHTHYL N-(4-IODOPHENYL)CARBAMATE can be compared with other carbamate compounds such as:
1-Naphthyl N-methylcarbamate: Known for its use as an insecticide (carbaryl), it shares the naphthyl group but differs in the substituent on the carbamate nitrogen.
Phenyl N-methylcarbamate: Another insecticide, it lacks the naphthyl group and has different biological activity.
Ethyl N-phenylcarbamate: Used in the synthesis of pharmaceuticals, it has an ethyl group instead of a naphthyl group.
Properties
Molecular Formula |
C17H12INO2 |
|---|---|
Molecular Weight |
389.19 g/mol |
IUPAC Name |
naphthalen-1-yl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C17H12INO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
HZXWVBAFSTXTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
![2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14950065.png)
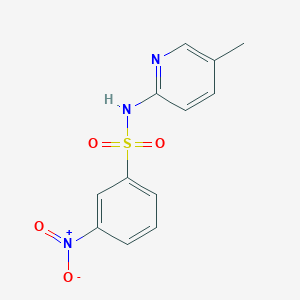
![3-chloro-N-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14950075.png)
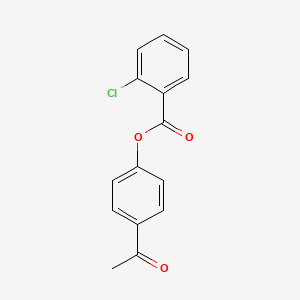
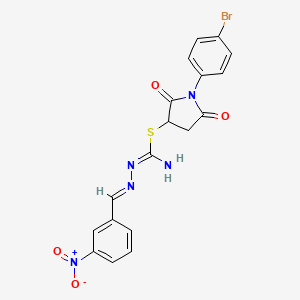
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
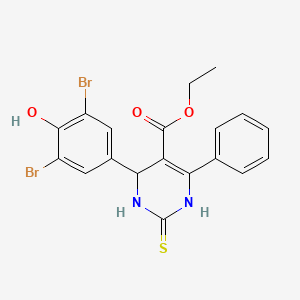
![4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B14950112.png)
![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
